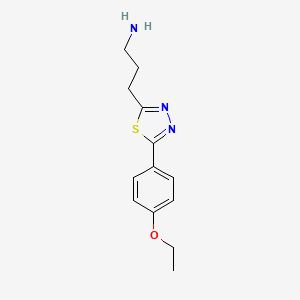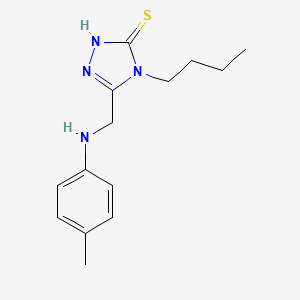
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of butylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The butyl and p-tolyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Wirkmechanismus
The mechanism of action of 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butyl-5-((phenylamino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl group also adds to its hydrophobic character, affecting its solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C14H20N4S |
|---|---|
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
4-butyl-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H20N4S/c1-3-4-9-18-13(16-17-14(18)19)10-15-12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
ZZILFQWSAUFFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NNC1=S)CNC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


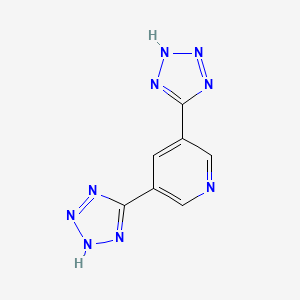
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
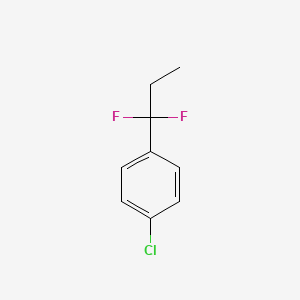
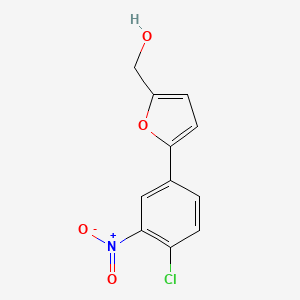
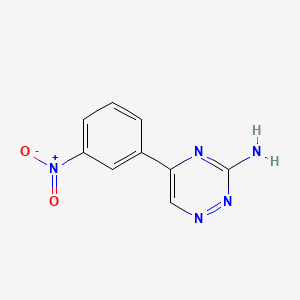
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
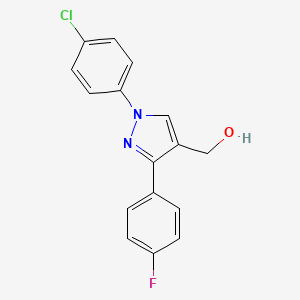


![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
